(3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one
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Overview
Description
(3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of scalable reactions and efficient purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carbonyl group results in a hydroxyl group .
Scientific Research Applications
(3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-3-hydroxy-5-(hydroxymethyl)pyrrolidin-2-one: Similar structure but lacks the fluorine atom.
(3R,5S)-3-chloro-5-(hydroxymethyl)pyrrolidin-2-one: Similar structure but contains a chlorine atom instead of fluorine.
(3R,5S)-3-fluoro-5-(methyl)pyrrolidin-2-one: Similar structure but the hydroxymethyl group is replaced with a methyl group.
Uniqueness
The presence of the fluorine atom in (3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C5H8FNO2 |
---|---|
Molecular Weight |
133.12 g/mol |
IUPAC Name |
(3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C5H8FNO2/c6-4-1-3(2-8)7-5(4)9/h3-4,8H,1-2H2,(H,7,9)/t3-,4+/m0/s1 |
InChI Key |
MEFURQKDWBGYNF-IUYQGCFVSA-N |
Isomeric SMILES |
C1[C@H](NC(=O)[C@@H]1F)CO |
Canonical SMILES |
C1C(NC(=O)C1F)CO |
Origin of Product |
United States |
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